Cas no 1007674-67-0 (4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate)

4-[(E)-2-(Pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate is a structurally complex organic compound featuring a conjugated ethenyl linker between a pyridinyl and phenyl moiety, further functionalized with a pyrrolidine sulfonyl benzoate group. This compound is of interest in medicinal chemistry and materials science due to its potential as a photoactive or biologically active scaffold. The presence of the sulfonamide group enhances solubility and binding interactions, while the extended π-conjugation system may facilitate applications in optoelectronic materials. Its well-defined molecular architecture allows for precise modifications, making it a versatile intermediate in synthetic chemistry. The compound's stability and synthetic accessibility further underscore its utility in research and development.
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate structure
1007674-67-0 structure
Product name:4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate
CAS No:1007674-67-0
MF:C24H22N2O4S
MW:434.507484912872
CID:6368373
PubChem ID:24295437

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate
    • (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
    • Benzoic acid, 4-(1-pyrrolidinylsulfonyl)-, 4-[2-(4-pyridinyl)ethenyl]phenyl ester
    • F5288-0209
    • 1007674-67-0
    • [4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-pyrrolidin-1-ylsulfonylbenzoate
    • AKOS016369511
    • SR-01000921955
    • VU0640683-1
    • SR-01000921955-1
    • Inchi: 1S/C24H22N2O4S/c27-24(21-7-11-23(12-8-21)31(28,29)26-17-1-2-18-26)30-22-9-5-19(6-10-22)3-4-20-13-15-25-16-14-20/h3-16H,1-2,17-18H2
    • InChI Key: NOKQMSSQNSWQCI-UHFFFAOYSA-N
    • SMILES: C(OC1=CC=C(C=CC2C=CN=CC=2)C=C1)(=O)C1=CC=C(S(N2CCCC2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 434.13002836g/mol
  • Monoisotopic Mass: 434.13002836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 704
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 85Ų

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5288-0209-4mg
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate
1007674-67-0
4mg
$66.0 2023-09-10
Life Chemicals
F5288-0209-3mg
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate
1007674-67-0
3mg
$63.0 2023-09-10
A2B Chem LLC
BA77911-100mg
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate
1007674-67-0
100mg
$697.00 2024-04-20
Life Chemicals
F5288-0209-10μmol
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate
1007674-67-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5288-0209-1mg
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate
1007674-67-0
1mg
$54.0 2023-09-10
Life Chemicals
F5288-0209-2μmol
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate
1007674-67-0
2μmol
$57.0 2023-09-10
Life Chemicals
F5288-0209-40mg
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate
1007674-67-0
40mg
$140.0 2023-09-10
Life Chemicals
F5288-0209-20mg
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate
1007674-67-0
20mg
$99.0 2023-09-10
Life Chemicals
F5288-0209-20μmol
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate
1007674-67-0
20μmol
$79.0 2023-09-10
Life Chemicals
F5288-0209-75mg
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate
1007674-67-0
75mg
$208.0 2023-09-10

Additional information on 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate

Introduction to 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate (CAS No. 1007674-67-0)

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate (CAS No. 1007674-67-0) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article aims to provide a comprehensive overview of the compound, including its chemical properties, biological activities, and recent advancements in its research and development.

Chemical Structure and Properties

The chemical structure of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate is composed of a pyridine ring, an ethenyl group, a phenyl ring, and a pyrrolidine sulfonyl moiety. The presence of these functional groups imparts unique chemical properties to the compound. The pyridine ring contributes to the compound's basicity and aromaticity, while the ethenyl group adds conjugation and enhances the molecule's stability. The phenyl ring provides additional aromatic character, and the pyrrolidine sulfonyl moiety introduces polarity and potential hydrogen bonding capabilities.

The molecular formula of this compound is C23H23N3O3S, with a molecular weight of approximately 413.5 g/mol. It is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.

Biological Activities

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate has been extensively studied for its biological activities, particularly in the context of its potential therapeutic applications. One of the most notable activities is its ability to modulate ion channels and receptors involved in neurological disorders. Research has shown that this compound can act as a potent antagonist of specific ion channels, such as voltage-gated sodium channels (NaV), which are implicated in conditions like epilepsy and neuropathic pain.

In addition to its neurological effects, 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate has demonstrated anti-cancer properties. Studies have indicated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve the modulation of signaling pathways such as PI3K/AKT and MAPK/ERK, which are crucial for cancer cell survival and growth.

Clinical Trials and Therapeutic Potential

The therapeutic potential of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate has been explored through several preclinical studies and early-stage clinical trials. In preclinical models of epilepsy, this compound has shown significant efficacy in reducing seizure frequency and duration without causing severe side effects. These findings have led to its evaluation in Phase I clinical trials for the treatment of refractory epilepsy.

In cancer research, preclinical studies have demonstrated that 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate can effectively inhibit tumor growth in xenograft models of breast cancer, lung cancer, and colon cancer. These results have prompted further investigation into its potential as a novel anti-cancer agent. Early-stage clinical trials are currently underway to assess its safety and efficacy in human patients with advanced solid tumors.

Synthesis and Production

The synthesis of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate involves several well-established organic reactions. One common synthetic route starts with the preparation of the key intermediate, 4-bromoacetophenone, which is then coupled with pyridine using a palladium-catalyzed cross-coupling reaction to form the ethenyl-substituted pyridine derivative. Subsequent reactions involve the introduction of the phenyl group and the pyrrolidine sulfonyl moiety through appropriate functional group transformations.

The production process for this compound can be optimized for large-scale synthesis using modern chemical engineering techniques. Continuous flow reactors and microwave-assisted synthesis methods have been explored to improve yield and purity while reducing reaction times and environmental impact. These advancements have made it feasible to produce sufficient quantities of the compound for both research purposes and potential commercial applications.

Current Research Trends

The ongoing research on 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate is focused on several key areas. One area of interest is the optimization of its pharmacokinetic properties to enhance bioavailability and reduce toxicity. Researchers are investigating prodrug strategies and drug delivery systems that can improve the oral absorption and tissue distribution of this compound.

Another area of active research is the exploration of combination therapies involving this compound with other drugs or therapeutic modalities. For example, studies are underway to evaluate the synergistic effects of combining 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate with standard chemotherapy agents or targeted therapies in cancer treatment regimens.

FUTURE PERSPECTIVES AND CONCLUSIONS

The future prospects for 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 4-(pyrrolidine-1-sulfonyl)benzoate are promising given its diverse biological activities and therapeutic potential. Continued research efforts will likely lead to further optimizations in its chemical structure, pharmacological profile, and clinical applications. As more data from ongoing clinical trials become available, it is anticipated that this compound will play an increasingly important role in the treatment of neurological disorders and cancer.

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